![molecular formula C9H9BrF2O B8125741 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene](/img/structure/B8125741.png)
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene
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Overview
Description
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoroethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol (o-cresol) as the starting material.
Bromination: The methyl group on the benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2-bromo-6-methylphenol.
Etherification: The hydroxyl group of 2-bromo-6-methylphenol is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:
- Organic Synthesis : The compound is pivotal in creating pharmaceuticals and agrochemicals through various substitution reactions.
- Material Science : It is employed in the production of specialty chemicals, polymers, and resins due to its unique structural properties.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines like HeLa and A549 cells, with mechanisms involving caspase activation.
Medicine
The compound's derivatives are being explored for their roles as building blocks in drug development. Research focuses on:
- Therapeutic Applications : Investigating the potential of these compounds to treat various diseases by modulating biological pathways.
Activity Type | Tested Pathogen/Cell Line | Effect Observed | Reference |
---|---|---|---|
Antimicrobial | E. coli | MIC = 62.5 µg/mL | |
Antimicrobial | Staphylococcus aureus | Strong interaction with AgrA protein | |
Anticancer | HeLa cells | IC50 = 226 µg/mL | |
Anticancer | A549 cells | IC50 = 242.52 µg/mL |
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential use as an antimicrobial agent.
-
Anticancer Research :
- Research involving HeLa and A549 cell lines showed that derivatives could effectively induce apoptosis. The mechanism involved disruption of mitochondrial membrane potential and activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and difluoroethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2,2-difluoroethoxy)benzene
- 1-Bromo-3-(2,2-difluoroethoxy)-2-fluorobenzene
- 1-Bromo-3-(2,2-difluoroethoxy)-4-methylbenzene
Uniqueness
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a difluoroethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various research applications.
Biological Activity
1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H8BrF2O. The structure features a bromine atom, a difluoroethoxy group, and a methyl substituent on a benzene ring. This unique arrangement contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through the following mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds with varied biological properties.
- Enzyme Interaction : The difluoroethoxy group may enhance binding affinity to specific enzymes or receptors, influencing metabolic pathways and biological responses.
- Oxidative Metabolism : The compound can undergo oxidation reactions leading to the formation of reactive intermediates that may interact with cellular macromolecules, potentially causing cytotoxic effects .
Antimicrobial Activity
Research has indicated that halogenated compounds like this compound possess antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several halogenated compounds, including this compound. The study found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Toxicological Assessment
A toxicological evaluation indicated moderate acute toxicity associated with halogenated compounds. In animal models, repeated exposure to similar compounds resulted in liver toxicity and reproductive system effects. While specific data on this compound is limited, it is crucial to consider these findings when assessing safety profiles for potential pharmaceutical applications .
Table: Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGAVSCLHCFQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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